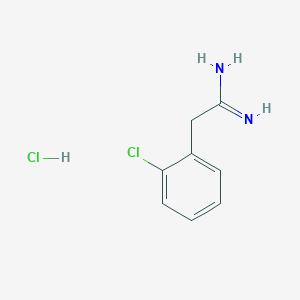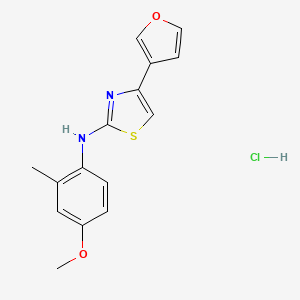![molecular formula C16H14ClN3O3S2 B2596350 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide CAS No. 1707372-55-1](/img/structure/B2596350.png)
4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring in this compound is substituted with a 3,5-dimethyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrazole ring, which is a five-membered heterocyclic moiety. The pyrazole ring in this compound is substituted with a 3,5-dimethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The pyrazole ring, in particular, is known to participate in a variety of chemical reactions .Scientific Research Applications
Carbonic Anhydrase Inhibitors and Anticancer Potential
Sulfonamides, including derivatives similar to the compound , have been investigated for their inhibitory effects on carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes. Studies have identified that certain sulfonamide derivatives exhibit significant inhibitory activity against human carbonic anhydrase isoforms, such as hCA IX and XII, which are associated with tumor growth and metastasis. These findings suggest potential applications in developing novel anticancer agents. For instance, Gul et al. (2016) synthesized a series of sulfonamide compounds showing good inhibition profile on hCA IX and XII, indicating their potential as lead compounds for anticancer drug development (Gul et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Sulfonamide derivatives have also been evaluated for their antimicrobial and anti-inflammatory properties. The synthesis and bioevaluation of novel sulfonamides have shown that these compounds possess varying degrees of antibacterial and antifungal activities, making them candidates for further studies as antimicrobial agents. Additionally, some sulfonamides have demonstrated anti-inflammatory activities, suggesting their utility in treating inflammation-related disorders (Bekhit et al., 2008).
Antitumor Activity
Research has explored the antiproliferative activities of sulfonamide derivatives against various cancer cell lines. For example, Brożewicz and Sławiński (2012) reported the synthesis of novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with broad-spectrum antiproliferative activity, highlighting their potential as anticancer agents (Brożewicz & Sławiński, 2012).
Sensing Applications
Some studies have focused on the development of sulfonamide-based sensors for detecting metal ions, such as mercury. This research indicates the potential of sulfonamide derivatives in environmental and analytical chemistry for the selective detection of hazardous substances (Bozkurt & Gul, 2018).
Future Directions
Properties
IUPAC Name |
4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-9-11(2)20(18-10)16(21)15-14(7-8-24-15)19-25(22,23)13-5-3-12(17)4-6-13/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONURMHRDFPDIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
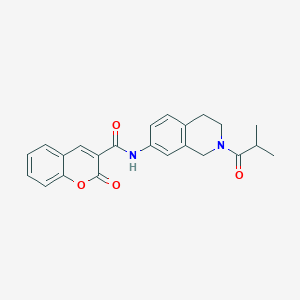
![7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2596271.png)


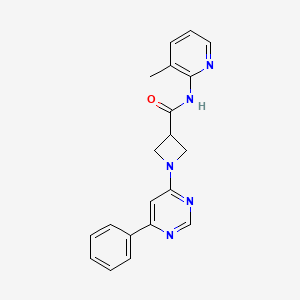

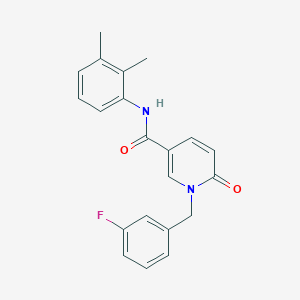
![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2596280.png)

![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)
![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)
